4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a complex organic compound belonging to the quinazoline family. This compound is characterized by its fused heterocyclic structure, which includes a tetrahydroquinazoline framework and a methoxy substituent on the phenyl group. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making this specific compound of significant interest in medicinal chemistry .
The compound is classified as a quinazolinone due to the presence of a carbonyl group adjacent to the nitrogen atom within the ring structure. Quinazolines are further categorized based on their substituents and structural modifications. The molecular formula of this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .
The synthesis of 4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one can be accomplished through various methodologies. One common approach involves a one-pot multicomponent reaction, which simplifies the synthesis process by combining multiple reactants in a single step. This method often utilizes substituted anilines or related compounds reacting with carbonyl derivatives under controlled conditions .
The reaction conditions typically require specific temperatures and solvents to optimize yields and minimize side reactions. For instance, reactions may be conducted under reflux conditions or utilizing microwave irradiation to enhance reaction rates. The choice of catalyst can also significantly influence the efficiency of the synthesis .
The molecular structure of 4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one features a complex arrangement of rings that includes:
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 282.34 g/mol |
| Melting Point | Not specified |
4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one can participate in various chemical reactions typical for quinazolines. These include:
Reactions are generally conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and confirm product identity .
The biological activity of 4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is largely attributed to its ability to interact with specific biological targets. Research indicates that derivatives of quinazolines exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Studies have shown that quinazolines can inhibit key enzymes involved in cancer cell growth and survival pathways, including poly (ADP-ribose) polymerase-1 (PARP1). The binding interactions often involve hydrogen bonding between the compound's functional groups and amino acid residues in target proteins .
The physical properties of 4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one include:
Chemical properties include:
Relevant data from studies indicate these properties influence its biological activity and application potential .
4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one has several scientific applications:
Research continues into optimizing this compound's structure for enhanced efficacy and reduced side effects in therapeutic applications.
The synthesis of benzo[h]quinazolinone derivatives builds upon the classical Niementowski quinazoline synthesis, originally developed through anthranilic acid cyclization. Modern adaptations for constructing the tetrahydobenzo[h]quinazolinone core involve the condensation of appropriately substituted 1-tetralone derivatives with amidating agents. Specifically, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one serves as the starting ketone component, reacting with urea or guanidine derivatives under thermal conditions to establish the pyrimidinone ring. This method reliably yields the saturated tetracyclic system characteristic of 3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one scaffolds [2] [6].
Key modifications to the classical Niementowski conditions have been implemented to accommodate the extended aromatic system and improve yields. These include:
Table 1: Niementowski Adaptations for Benzo[h]quinazolinone Synthesis
| Ketone Component | Amidating Agent | Reaction Conditions | Yield Range |
|---|---|---|---|
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Urea | 180°C, neat, 3 hours | 45-52% |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Guanidine hydrochloride | Phosphoryl chloride, reflux, 6 hours | 58-65% |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | 4-Methoxyphenylurea | Xylene, reflux, 12 hours | 40-48% |
The Grimmel-Guinther-Morgan synthesis provides an alternative pathway featuring the reaction of o-aminonitriles with carbonyl electrophiles. For 4-(4-methoxyphenyl) substituted derivatives, this approach employs 1-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile reacting with 4-methoxybenzoyl chloride under Schotten-Baumann conditions to form an intermediate benzamide. Subsequent base-catalyzed cyclization with phosphorous trichloride in toluene yields the bicyclic system with simultaneous introduction of the 4-methoxyphenyl group at the C4 position [2] [7].
This method offers distinct advantages in regiochemical control for C2-substituted quinazolinones through selection of appropriately functionalized aminonitrile precursors. Critical optimization parameters include:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6